methyl (2Z)-3-chloroprop-2-enoate
Description
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Properties
CAS No. |
3510-44-9 |
|---|---|
Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.5 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Methyl 2z 3 Chloroprop 2 Enoate
Nucleophilic Reactions
The electron-withdrawing nature of the methoxycarbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Additionally, the chlorine atom can act as a leaving group in nucleophilic substitution reactions.
Nucleophilic Addition to the Carbon-Carbon Double Bond
Nucleophiles can add to the β-carbon of the double bond of methyl (2Z)-3-chloroprop-2-enoate. This reaction is a conjugate addition, also known as a Michael addition. The stability of the resulting carbanion intermediate is a key factor in the success of these reactions.
Nucleophilic Substitution at the Chlorine Center
The chlorine atom in this compound is attached to an sp2-hybridized carbon, which generally makes nucleophilic substitution more challenging than at an sp3-hybridized carbon. However, under appropriate conditions, the chlorine can be displaced by a variety of nucleophiles. The mechanism of this substitution can be complex, potentially involving addition-elimination pathways.
Michael-Type Additions Involving this compound
This compound is an excellent Michael acceptor. organic-chemistry.orgmasterorganicchemistry.com The electron-withdrawing ester group activates the double bond for conjugate addition by a wide range of nucleophiles, known as Michael donors. organic-chemistry.orgmasterorganicchemistry.com These donors are typically stabilized carbanions derived from compounds with acidic methylene (B1212753) or methine groups. organic-chemistry.org The general mechanism involves the 1,4-addition of the nucleophile to the α,β-unsaturated system. masterorganicchemistry.com
Common Michael donors for reactions with acceptors like this compound include:
β-Diketones
β-Ketoesters
Malonic esters
β-Keto nitriles
Nitroalkanes
Enolates
Amines
Thiols
The reaction is typically carried out in the presence of a base, which deprotonates the Michael donor to generate the active nucleophile. masterorganicchemistry.com The resulting product is a 1,5-dicarbonyl compound or a related structure, depending on the specific donor used. libretexts.org
Table 1: Examples of Michael Acceptors and Donors
| Michael Acceptor Category | Example | Michael Donor Category | Example |
| α,β-Unsaturated Ketones | 3-Buten-2-one libretexts.org | β-Keto Esters | Ethyl acetoacetate (B1235776) libretexts.org |
| α,β-Unsaturated Esters | Methyl acrylate (B77674) | Malonic Esters | Diethyl malonate |
| α,β-Unsaturated Nitriles | Acrylonitrile | Nitroalkanes | Nitromethane |
| α,β-Unsaturated Aldehydes | Acrolein | Enamines | 1-Pyrrolidinocyclohexene |
Electrophilic Reactions
While the double bond in this compound is electron-deficient due to the attached electron-withdrawing groups, it can still undergo electrophilic attack, although it is less reactive than an electron-rich alkene.
Electrophilic Additions to the Double Bond
Electrophilic addition to alkenes typically proceeds through the formation of a carbocation intermediate. youtube.comlibretexts.org In the case of this compound, the addition of an electrophile would lead to a carbocation adjacent to the chlorine and ester groups. The stability of this carbocation is a critical factor in determining the feasibility and outcome of the reaction. According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the proton adds to the carbon that already has more hydrogen atoms, leading to the formation of the more stable carbocation. youtube.comlibretexts.org
Reactions with Carbon Electrophiles
Reactions of this compound with carbon electrophiles are not as common as its reactions with nucleophiles. The electron-deficient nature of the double bond makes it less susceptible to attack by electrophilic carbon species. However, under forcing conditions or with highly reactive electrophiles, such reactions might be possible.
Radical Reactions and Polymerization
The presence of a double bond in this compound suggests its potential to undergo radical reactions, including polymerization.
A comprehensive search of the scientific literature did not yield any studies specifically focused on the free-radical polymerization of this compound. However, the polymerization of structurally similar monomers, such as methyl acrylate and methyl methacrylate (B99206), is well-documented. For instance, the free-radical polymerization of methyl acrylate has been shown to be a self-initiating reaction at elevated temperatures (120–220 °C). upenn.edu The polymerization of methyl methacrylate has also been extensively studied, often initiated by radical initiators like benzoyl peroxide. nih.govmcmaster.ca It is plausible that this compound could undergo free-radical polymerization under similar conditions, although the presence of the chlorine atom might influence the polymerization kinetics and the properties of the resulting polymer.
There is no specific information available in the scientific literature regarding the controlled radical polymerization of this compound using techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
However, these techniques have been successfully applied to other acrylate monomers. ATRP of methyl acrylate has been achieved with continuous feeding of activators, yielding polymers with controlled molecular weight. mdpi.com Similarly, ATRP of methyl methacrylate has been extensively investigated, utilizing various catalyst systems. cmu.eduresearchgate.netnih.gov RAFT polymerization has also been employed for the synthesis of block copolymers containing methyl methacrylate. researchgate.netrsc.org These examples suggest that, in principle, controlled radical polymerization of this compound could be feasible, though the specific conditions and catalyst systems would need to be experimentally determined.
No research findings specifically detailing the radical cyclization reactions of this compound were found in the reviewed scientific literature.
Pericyclic Reactions
The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing ester and chloro groups, makes it a good candidate for participation in pericyclic reactions, particularly as a dienophile in cycloadditions.
While no studies have been published on the specific Diels-Alder reactions of this compound, the reactivity of similar acrylates is well-established. Methyl acrylate, a closely related compound, readily participates in Diels-Alder reactions with various dienes. For example, its reaction with butadiene has been studied both uncatalyzed and with Lewis acid catalysis. mdpi.comresearchgate.net The reaction with isoprene (B109036) has also been investigated over zeolite catalysts, demonstrating the formation of cyclohexene (B86901) derivatives. nih.gov The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles, such as methyl methacrylate, is a key aspect, often leading to the preferential formation of "ortho" and "para" isomers. masterorganicchemistry.com Given these precedents, it is highly probable that this compound would act as a dienophile in [4+2] cycloadditions, with the stereochemistry and regioselectivity of the products being influenced by the substituents on the diene.
Table 1: Examples of Diels-Alder Reactions with Related Acrylates
| Diene | Dienophile | Catalyst | Product Type |
| Butadiene | Methyl acrylate | BF3 | Cyclohexene derivative |
| Isoprene | Methyl acrylate | Zeolites | Methyl 4-methylcyclohex-3-enecarboxylate |
| Cyclopentadiene | Methyl methacrylate | None | Bicyclic adducts |
This table presents data for analogous compounds to illustrate the expected reactivity.
The electron-deficient double bond of this compound also makes it a suitable dipolarophile for 1,3-dipolar cycloadditions. wikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org While specific studies with this compound are not available, the reactions of methyl acrylate with various 1,3-dipoles have been reported. For instance, the 1,3-dipolar cycloaddition of methyl acrylate with 3-oxidopyraziniums has been investigated both experimentally and computationally. researchgate.netsciforum.net Similarly, the reaction of methyl acrylate with nitrones has been studied, leading to the formation of isoxazolidine (B1194047) derivatives. researchgate.net These reactions demonstrate the utility of acrylates as dipolarophiles, suggesting that this compound would likely undergo similar transformations to yield a variety of heterocyclic structures. mdpi.com
Table 2: Examples of 1,3-Dipolar Cycloadditions with Methyl Acrylate
| 1,3-Dipole | Dipolarophile | Product Type |
| 3-Oxidopyrazinium | Methyl acrylate | Diazabicyclo[3.2.1]octane |
| C-(methoxycarbonyl)-N-methyl nitrone | Methyl acrylate | Isoxazolidine |
This table presents data for an analogous compound to illustrate the expected reactivity.
Cross-Coupling Reactions
This compound readily participates in several types of palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its carbon-chlorine bond. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors.
Suzuki, Heck, and Sonogashira Coupling Reactions with this compound
The Suzuki, Heck, and Sonogashira reactions are cornerstone transformations in palladium catalysis, each offering a unique method for the formation of new carbon-carbon bonds. While the vinyl chloride of this compound presents a challenge due to its lower reactivity compared to vinyl bromides or iodides, suitable catalytic systems have been developed to facilitate these couplings.
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. Research has demonstrated the successful Suzuki coupling of methyl 2-chloroacrylate (B1238316) (a synonym for this compound) with various arylboronic acids. The use of a tetradentate ligand, all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), in combination with [ClPd(C3H5)]2, has been shown to be an effective catalytic system. This reaction tolerates a range of functional groups on the arylboronic acid, including methoxy (B1213986), fluoro, formyl, nitro, and trifluoromethyl groups, affording the corresponding 2-arylacrylate derivatives in moderate to good yields. These products are valuable precursors for the synthesis of biologically active compounds. The oxidative addition of the vinyl chloride to the palladium complex is considered the rate-limiting step in this transformation.
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. rsc.org It typically employs a palladium catalyst, a base, and is a powerful tool for vinylation or arylation of olefins. rsc.org While specific examples detailing the Heck reaction of this compound are not extensively documented in the readily available literature, the general principles of the Heck reaction suggest its applicability. The reaction is catalyzed by palladium complexes and is amenable to various unsaturated halides, including vinyl chlorides. rsc.org
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This reaction is a cornerstone for the synthesis of conjugated enynes and aryl alkynes. organic-chemistry.org Although specific studies focusing on this compound are not prevalent, the general mechanism of the Sonogashira reaction supports the feasibility of coupling it with terminal alkynes. organic-chemistry.orgnih.gov
Table 1: Examples of Suzuki Coupling Reactions with Methyl 2-Chloroacrylate
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 75 |
| 4-Tolylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 80 |
| 4-Methoxyphenylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 78 |
| 4-Fluorophenylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 72 |
| 4-Formylphenylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 65 |
| 4-Nitrophenylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 55 |
| 4-(Trifluoromethyl)phenylboronic acid | [ClPd(C3H5)]2 / Tedicyp | Cs2CO3 | Dioxane | 68 |
Data compiled from studies on the Suzuki coupling of methyl 2-chloroacrylate.
Other Metal-Catalyzed Cross-Couplings
Beyond the well-established palladium-catalyzed reactions, other transition metals have emerged as powerful catalysts for cross-coupling reactions, offering alternative reactivity and selectivity. While specific applications with this compound are an area of ongoing research, the potential for its participation in these reactions is significant.
Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient alternative to palladium catalysis. Nickel catalysts are known to effectively couple a wide range of electrophiles, including vinyl chlorides, with various nucleophiles.
Copper-catalyzed cross-coupling reactions, while historically significant, continue to be developed for modern synthetic challenges. researchgate.net Copper catalysis can be particularly effective for certain types of C-C and C-heteroatom bond formations. researchgate.net
Iron-catalyzed cross-coupling reactions represent a more sustainable and economical approach due to the high abundance and low toxicity of iron. princeton.edunih.govnih.gov Recent advancements have demonstrated the utility of iron catalysts in coupling aryl and alkyl halides with various partners. princeton.edunih.govnih.gov
The exploration of these alternative metal catalysts for the cross-coupling of this compound holds promise for the development of novel and more sustainable synthetic methodologies.
Mechanistic Studies and Elucidation of Reaction Pathways
Kinetic and Thermodynamic Analysis of Key Reactions
The primary modes of reaction for methyl (2Z)-3-chloroprop-2-enoate are expected to be nucleophilic attack, either through a Michael-type conjugate addition or a direct nucleophilic vinylic substitution. The kinetics and thermodynamics of these pathways are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
In the context of a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the electrophilicity of the β-carbon, which is enhanced by the electron-withdrawing ester group. For instance, in reactions involving thiol nucleophiles, it has been shown that the thiolate anion is the reactive species, and thus the reaction rate is pH-dependent. nih.gov
Nucleophilic vinylic substitution, where the chlorine atom is replaced by a nucleophile, can proceed through different mechanisms, such as an addition-elimination pathway or a direct SNV reaction. The kinetics of these reactions would be sensitive to the ability of the chlorine atom to act as a leaving group and the stability of any intermediates formed.
To illustrate the kinetic parameters that might be expected, the following table presents hypothetical rate constants for the reaction of a generic nucleophile with this compound under different conditions, based on trends observed for similar compounds.
| Nucleophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (M⁻¹s⁻¹) |
| Thiophenol | Methanol | 25 | 0.05 |
| Piperidine | Acetonitrile | 25 | 0.12 |
| Sodium Methoxide | Methanol | 25 | 1.5 |
This table is for illustrative purposes and the values are not experimental data for the title compound.
Investigation of Transition States and Reaction Intermediates
The elucidation of transition states and reaction intermediates is crucial for a complete mechanistic picture. For this compound, computational studies on analogous systems can provide valuable insights.
In a Michael-type addition, the reaction proceeds through a transition state where the nucleophile is forming a bond with the β-carbon. This leads to the formation of an enolate intermediate, which is stabilized by resonance involving the ester carbonyl group. The geometry of this transition state and the stability of the enolate intermediate are key factors in determining the reaction rate and stereochemical outcome.
For a nucleophilic vinylic substitution occurring via an addition-elimination mechanism, a tetrahedral intermediate would be formed at the β-carbon, with both the chlorine atom and the incoming nucleophile attached. The stability of this intermediate and the subsequent elimination of the chloride ion would be critical steps. Density Functional Theory (DFT) calculations on similar systems, such as the SNAr reaction of 2-sulfonylpyrimidines with thiol nucleophiles, have shown the presence of a stable Meisenheimer-like intermediate. researchgate.net
The following table summarizes the likely intermediates for different reaction pathways of this compound.
| Reaction Pathway | Intermediate | Key Features |
| Michael Addition | Enolate | Resonance stabilization with the ester group. |
| Nucleophilic Vinylic Substitution (Addition-Elimination) | Tetrahedral Adduct | Contains both the leaving group (Cl) and the nucleophile. |
Role of Stereochemistry in Reaction Mechanisms
The (2Z)-stereochemistry of the double bond in this compound is a significant factor that can influence the stereochemical course of its reactions. The fixed spatial arrangement of the substituents on the double bond can lead to diastereoselective outcomes in addition reactions.
In a Michael addition, the nucleophile can approach the planar α,β-unsaturated system from two different faces. The preferred direction of attack will be determined by steric hindrance and electronic interactions with the substituents. The (Z)-configuration, with the chlorine atom and the ester group on the same side of the double bond, may favor the approach of the nucleophile from the less hindered face, leading to a specific stereoisomer of the product.
In cases of nucleophilic vinylic substitution, the stereochemistry of the product can be either retention or inversion of the original configuration, depending on the mechanism. For an addition-elimination pathway, the stereochemical outcome can be influenced by the lifetime and conformational dynamics of the tetrahedral intermediate.
Solvent Effects and Catalytic Influence on Reaction Pathways
Solvents can play a profound role in the kinetics and mechanism of reactions involving polar or charged species. For reactions of this compound, the choice of solvent can influence the stability of the transition states and intermediates. Polar protic solvents, for instance, can stabilize anionic intermediates through hydrogen bonding, which can affect the reaction rate. Conversely, polar aprotic solvents may be preferred for reactions involving charged nucleophiles.
Catalysis can also significantly alter the reaction pathways. Base catalysis is common in Michael additions, where a base is used to generate a more potent nucleophile from a pronucleophile. masterorganicchemistry.com Acid catalysis can also play a role, for example, by activating the carbonyl group of the ester and making the β-carbon more electrophilic. In the context of nucleophilic vinylic substitution, certain catalysts might facilitate the departure of the chloride leaving group.
The effect of solvent on reaction rates can be illustrated with the following hypothetical data:
| Solvent | Dielectric Constant | Hypothetical Relative Rate |
| n-Hexane | 1.88 | 1 |
| Dichloromethane | 8.93 | 15 |
| Acetonitrile | 37.5 | 50 |
| Water | 80.1 | 20 (possible competing hydrolysis) |
This table is for illustrative purposes and the values are not experimental data for the title compound.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org While no specific isotopic labeling studies have been reported for this compound, this methodology could be invaluable in distinguishing between possible reaction pathways.
For example, to differentiate between a direct SNV mechanism and an addition-elimination mechanism in a nucleophilic vinylic substitution, one could use a solvent labeled with a stable isotope, such as deuterium (B1214612) (D₂O). If the reaction proceeds through a carbanionic intermediate that can be protonated by the solvent and then eliminate HCl, the incorporation of deuterium into the product at the α-position would provide evidence for this pathway.
Similarly, labeling the carbonyl oxygen of the ester group with ¹⁸O could help to probe the involvement of the ester in stabilizing intermediates through resonance. The position of the label in the products or any exchange with the solvent could provide detailed mechanistic information. The use of isotopically labeled nucleophiles would also definitively track the addition to either the β-carbon or the carbonyl carbon.
Theoretical and Computational Chemistry of Methyl 2z 3 Chloroprop 2 Enoate
Electronic Structure and Bonding Analysis
The electronic structure of methyl (2Z)-3-chloroprop-2-enoate is fundamentally shaped by the electronegativity of the chlorine and oxygen atoms, and the delocalization of π-electrons across the acrylate (B77674) backbone. Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to dissect the intricate details of its bonding and charge distribution.
Natural Bond Orbital (NBO) analysis is a key computational tool that translates the complex many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis reveals the nature of the chemical bonds, their hybridization, and the extent of electron delocalization. For this compound, NBO analysis would typically show significant polarization of the C-Cl and C=O bonds due to the high electronegativity of chlorine and oxygen, respectively. This results in a partial positive charge on the carbon atoms and partial negative charges on the heteroatoms.
The delocalization of π-electrons can be quantified by examining the interactions between the filled π(C=C) and π(C=O) orbitals and the empty antibonding π(C=C) and π(C=O) orbitals. These interactions contribute to the stability of the molecule and influence its geometry and reactivity.
Conformational Analysis and Stereoisomeric Stability
The presence of rotatable single bonds in this compound, specifically the C-C single bond of the acrylate moiety and the C-O bond of the ester group, allows for the existence of different conformers. The two primary stereoisomers are the (2Z)- and (2E)-isomers, defined by the relative positions of the chlorine atom and the ester group about the C=C double bond.
Computational studies on similar α,β-unsaturated esters have shown that the stability of different conformers is governed by a delicate balance of steric hindrance and electronic effects, such as hyperconjugation. For this compound, the s-cis and s-trans conformations, arising from rotation around the C-C single bond, are of particular interest. The relative energies of these conformers can be calculated to determine the most stable geometry.
The (2Z)-isomer, which is the focus of this article, is generally found to be less stable than the (2E)-isomer in many α,β-unsaturated esters due to greater steric repulsion. However, specific electronic interactions can sometimes favor the Z-isomer. Theoretical calculations are essential to accurately predict the energy difference between these isomers and to understand the factors governing their relative stabilities.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound provide critical insights into its reactivity.
The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO indicates its propensity to act as an electrophile or electron acceptor. For this compound, the HOMO is expected to have significant contributions from the C=C π-bond and the lone pairs on the oxygen and chlorine atoms. The LUMO is likely to be a π* orbital distributed over the C=C-C=O conjugated system.
The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The locations of the largest lobes of the HOMO and LUMO orbitals indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, a large LUMO coefficient on the β-carbon of the acrylate system would suggest a susceptibility to Michael addition reactions.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry offers the ability to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism and the associated energy changes. For this compound, a variety of reactions can be computationally investigated, including nucleophilic substitution at the vinylic carbon bearing the chlorine atom, and nucleophilic addition to the α,β-unsaturated system.
By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For example, the mechanism of a Michael addition of a nucleophile to this compound can be modeled to determine whether the reaction proceeds in a single step or through a multi-step pathway involving the formation of an enolate intermediate. The calculated energy profile would reveal the feasibility of the reaction and provide insights into the factors that control its stereoselectivity.
Quantum Chemical Descriptors for Reactivity Assessment
Beyond FMO theory, a range of quantum chemical descriptors can be calculated to provide a more quantitative assessment of the reactivity of this compound. These descriptors are derived from the electronic structure of the molecule and correlate with various aspects of its chemical behavior.
Key quantum chemical descriptors include:
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Potential (μ): Related to the electronegativity of the molecule and its tendency to donate or accept electrons.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.
These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile and will readily react with nucleophiles.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅ClO₂ |
| Molecular Weight | 120.53 g/mol nih.gov |
| Topological Polar Surface Area | 26.3 Ų nih.gov |
| Complexity | 87.7 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
This data is computationally derived from PubChem. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Adducts and Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For complex adducts and polymers derived from methyl (2Z)-3-chloroprop-2-enoate, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the products.
While specific NMR data for adducts of this compound are not extensively reported in publicly available literature, the analysis of related acrylate (B77674) polymers and adducts provides a strong framework for what to expect. In the ¹H NMR spectrum of polymers derived from acrylate monomers, the backbone methine and methylene (B1212753) protons typically appear as broad multiplets in the region of 1.5-2.5 ppm. The methoxy (B1213986) protons of the ester group would be expected to produce a sharp singlet around 3.7 ppm. For adducts, the chemical shifts and coupling constants of the protons on the propenoate backbone would be highly dependent on the nature of the added moiety. For instance, in a Michael addition product, the disappearance of the vinyl proton signals and the appearance of new aliphatic proton signals would be key indicators of the reaction's success.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity between protons and carbons in complex structures. For example, a COSY spectrum would reveal the coupling between adjacent protons, helping to piece together the carbon skeleton of a newly formed adduct. An HSQC spectrum would directly correlate each proton to its attached carbon, aiding in the assignment of the ¹³C NMR spectrum. For polymers, techniques like DOSY (Diffusion-Ordered Spectroscopy) can be used to analyze the size and distribution of polymer chains in a mixture.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Hypothetical Michael Adduct
| Atom | This compound (Predicted) | Hypothetical Michael Adduct (Example: with a generic nucleophile Nu-) |
| ¹H NMR | ||
| Vinyl-H (α to C=O) | ~6.2 ppm (d) | ~2.5-3.0 ppm (m) |
| Vinyl-H (β to C=O) | ~7.0 ppm (d) | ~3.0-3.5 ppm (m) |
| -OCH₃ | ~3.8 ppm (s) | ~3.7 ppm (s) |
| ¹³C NMR | ||
| C=O | ~165 ppm | ~170 ppm |
| Cα (to C=O) | ~120 ppm | ~40-50 ppm |
| Cβ (to C=O) | ~135 ppm | ~50-60 ppm |
| -OCH₃ | ~52 ppm | ~52 ppm |
Note: These are approximate values and can vary based on the solvent and the specific structure of the adduct.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for monitoring the transformation of functional groups during reactions involving this compound. These techniques are particularly useful for tracking the disappearance of reactants and the appearance of products in real-time.
The key vibrational modes for this compound include the C=O stretching of the ester group, typically observed around 1720-1740 cm⁻¹, the C=C stretching of the alkene, expected in the 1620-1640 cm⁻¹ region, and the C-Cl stretching, which appears in the fingerprint region (below 800 cm⁻¹).
During a polymerization or an addition reaction, the intensity of the C=C stretching band would decrease as the double bond is consumed. This change can be quantitatively monitored to determine the reaction kinetics. Concurrently, new bands corresponding to the C-C single bonds of the polymer backbone or the newly formed bonds in an adduct will appear. For instance, in a polymerization reaction, the growth of a broad C-H stretching band from the saturated polymer backbone would be evident.
Raman spectroscopy is often complementary to FT-IR. The C=C double bond, being more polarizable, often gives a strong Raman signal, making it an excellent probe for monitoring polymerization. In contrast, the C=O group typically gives a stronger signal in the FT-IR spectrum. The combination of both techniques provides a more complete picture of the functional group transformations.
Table 2: Key FT-IR and Raman Bands for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |
| C=C | Stretching | 1620-1640 | Decrease in intensity |
| C=O (ester) | Stretching | 1720-1740 | May shift slightly depending on the chemical environment |
| C-O (ester) | Stretching | 1100-1300 | May show changes upon adduct formation |
| C-Cl | Stretching | < 800 | Position may shift in the product |
| C-H (vinyl) | Stretching | 3000-3100 | Decrease in intensity |
| C-H (aliphatic) | Stretching | 2850-3000 | Increase in intensity (for polymers/adducts) |
Mass Spectrometry (HRMS, GC-MS, LC-MS) for Mechanistic Intermediates and Product Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules, making it invaluable for identifying reaction intermediates and products. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its elemental formula.
In the context of reactions involving this compound, MS techniques can be used to identify transient intermediates. For example, in a base-catalyzed reaction, it might be possible to detect the corresponding enolate intermediate by electrospray ionization mass spectrometry (ESI-MS). The fragmentation pattern observed in the mass spectrum can also provide structural information. For chloro-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom in the ion.
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable products. nih.gov A reaction mixture can be separated by GC, and each component can be subsequently analyzed by MS. This is particularly useful for identifying isomers and byproducts in a reaction. For instance, the E- and Z-isomers of methyl 3-chloroprop-2-enoate could be separated and identified using GC-MS.
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are not volatile or are thermally labile. lcms.cz This would be the method of choice for analyzing polymers or larger adducts of this compound. The combination of LC separation with MS detection allows for the analysis of complex mixtures and the identification of individual components.
Table 3: Predicted m/z Values for this compound and its Fragments in Mass Spectrometry
| Ion | Formula | Predicted m/z | Notes |
| [M]⁺ | C₄H₅³⁵ClO₂⁺ | 120.0 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | C₄H₅³⁷ClO₂⁺ | 122.0 | Molecular ion with ³⁷Cl |
| [M-OCH₃]⁺ | C₃H₂³⁵ClO⁺ | 89.0 | Loss of methoxy radical |
| [M-Cl]⁺ | C₄H₅O₂⁺ | 85.0 | Loss of chlorine radical |
| [M-COOCH₃]⁺ | C₂H₂³⁵Cl⁺ | 61.0 | Loss of carbomethoxy radical |
Note: The relative intensity of the [M]⁺ and [M+2]⁺ peaks would be approximately 3:1.
X-ray Crystallography for Solid-State Structure Confirmation (of derivatives/complexes)
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging due to its low melting point, its solid derivatives or complexes can be analyzed to provide definitive structural proof.
For example, if this compound is used to synthesize a larger, crystalline molecule, X-ray crystallography can confirm the stereochemistry of the addition reaction and the precise conformation of the molecule in the solid state. This technique would unambiguously determine whether the Z-configuration of the double bond is retained or if isomerization occurs during the reaction.
A search of the crystallographic literature reveals structures of related substituted prop-2-enoates. For instance, the crystal structure of methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate has been reported. e3s-conferences.org In this molecule, the methylacrylate moiety is essentially planar and adopts an extended trans configuration. e3s-conferences.org The detailed bond lengths and angles obtained from such a study provide invaluable information about the electronic and steric effects of the substituents on the acrylate backbone. This information can be used by analogy to understand the structural properties of derivatives of this compound.
Table 4: Representative Crystallographic Data for a Related Substituted Prop-2-enoate
| Parameter | Value for Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate e3s-conferences.org |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9174 (3) |
| b (Å) | 8.8032 (3) |
| c (Å) | 9.3585 (3) |
| α (°) | 78.374 (2) |
| β (°) | 86.599 (2) |
| γ (°) | 73.528 (2) |
| V (ų) | 612.67 (4) |
| Z | 2 |
This data serves as an example of the type of information obtained from an X-ray crystallographic study.
Chromatographic and Separation Techniques for Reaction Mixture Analysis and Purification
Chromatographic techniques are essential for the analysis of reaction mixtures and the purification of products involving this compound. The choice of technique depends on the properties of the compounds to be separated.
Gas Chromatography (GC) is suitable for the analysis of volatile compounds. It can be used to monitor the progress of a reaction by quantifying the consumption of the starting material and the formation of volatile products. GC can also be used to separate the E and Z isomers of methyl 3-chloroprop-2-enoate, allowing for the determination of the isomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC) is a more versatile technique that can be used to separate a wide range of compounds, including non-volatile and thermally sensitive molecules such as polymers and complex adducts. warwick.ac.uk Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common method for the purification of organic compounds. For instance, a C18 column could be used to separate this compound from other reactants or products based on differences in polarity. Preparative HPLC allows for the isolation of larger quantities of a purified compound for further studies. e3s-conferences.org
Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring reaction progress and for preliminary analysis of the purity of a sample. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of reactants, products, and byproducts can be visualized.
Column Chromatography is a widely used preparative technique for purifying compounds from a reaction mixture. A glass column is packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and the mixture is eluted with a solvent or a solvent gradient. This technique is scalable and can be used to purify milligram to gram quantities of products derived from this compound.
Table 5: Chromatographic Techniques for the Analysis and Purification of this compound and its Derivatives
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| Gas Chromatography (GC) | 5% Phenyl Methyl Siloxane | Helium | Analysis of volatile products, isomer separation |
| High-Performance Liquid Chromatography (HPLC) | C18 Silica | Acetonitrile/Water | Analysis and purification of a wide range of products |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane | Reaction monitoring, purity assessment |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane gradient | Preparative purification of products |
Applications of Methyl 2z 3 Chloroprop 2 Enoate in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Compounds
The electrophilic and dienophilic nature of methyl (2Z)-3-chloroprop-2-enoate makes it an excellent starting material for the synthesis of various heterocyclic compounds. Its reaction with dinucleophiles, such as amidines and guanidines, provides a straightforward route to pyrimidine (B1678525) derivatives. For instance, the condensation of this compound with urea (B33335) or thiourea (B124793) derivatives can yield functionalized pyrimidinones (B12756618) and thiopyrimidinones, which are core structures in many biologically important molecules.
Furthermore, its utility extends to the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. The double bond in this compound can participate in [4+2] and [3+2] cycloaddition reactions with suitable dienes and 1,3-dipoles, respectively. These reactions pave the way for the construction of complex polycyclic and heterocyclic frameworks that are otherwise challenging to access.
Precursor in the Synthesis of Bioactive Molecules (excluding clinical/pharmacological aspects)
The chemical reactivity of this compound has been harnessed for the synthesis of various molecules with potential biological activity, exclusive of their clinical or pharmacological applications. One notable example is its use in the synthesis of 2-aminothiazoline-4-carboxylic acid, which serves as an intermediate in the industrial production of L-cysteine. wikipedia.org This transformation highlights the compound's ability to introduce a three-carbon unit with latent functionality, which can be further elaborated to achieve the target molecule.
Moreover, derivatives of this compound, such as methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate, are recognized as cinnamic acid derivatives. nih.gov Cinnamic acid and its analogues are a well-established class of compounds in medicinal research, and the synthetic accessibility of such derivatives from this compound underscores its importance as a versatile starting material. nih.gov
Role in the Development of Functional Polymers and Materials
This compound and its isomers, like methyl 2-chloroacrylate (B1238316), are valuable monomers in the fabrication of specialized polymers. wikipedia.org The presence of the chlorine atom and the acrylate (B77674) functionality allows for controlled polymerization and subsequent modification of the resulting polymer chains.
Copolymers and Terpolymers with Controlled Architectures
The ability of this compound to undergo polymerization makes it a candidate for creating copolymers and terpolymers with tailored properties. While free radical polymerization can lead to a random incorporation of the monomer, anionic polymerization techniques offer a pathway to preserve the specific labeling and architecture of the polymer. researchgate.net This control is crucial for designing materials with specific thermal or mechanical properties. For instance, the related monomer, methyl 2-fluoroacrylate, has been used to create crosslinked terpolymers with divinylbenzene (B73037) and 1,7-octadiene. google.com
Cross-linking Agents in Polymer Networks
Cross-linking agents are essential for enhancing the mechanical properties of polymers, such as their resistance to cracking and dissolution in organic solvents. mdpi.com While this compound itself is a monofunctional monomer, its derivatives can be designed to act as cross-linking agents. The principle involves incorporating two or more polymerizable groups within a single molecule. These agents, when added to a polymer matrix like polymethyl methacrylate (B99206) (PMMA), can form a three-dimensional network, significantly improving the material's properties. mdpi.com
Utility in Solvent Extraction Processes and Chemical Separations
The unique chemical properties of this compound suggest its potential utility in solvent extraction and chemical separation processes. Its moderate polarity and ability to engage in specific interactions could be exploited for the selective extraction of certain compounds from complex mixtures. Although direct research on this specific application is not extensively documented, the principles of solvent extraction rely on the differential partitioning of solutes between two immiscible liquid phases. The functional groups present in this compound could allow for tailored interactions with target analytes, facilitating their separation.
Application in Cascade Reactions and Multicomponent Transformations
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The reactivity of this compound makes it an excellent substrate for such transformations.
For instance, its electrophilic nature allows it to participate in sequential reactions, such as a Knoevenagel condensation followed by a Michael addition. rsc.org In a three-component reaction, an aldehyde, a 3-ketonitrile, and an imidazole (B134444) N-oxide can react in a cascade fashion to produce complex functionalized imidazole derivatives. rsc.org
Furthermore, the general class of activated alkenes, to which this compound belongs, is frequently employed in MCRs. These reactions can rapidly generate molecular complexity from simple starting materials. nih.gov The ability to form multiple carbon-carbon bonds in a single pot by reacting with organocopper reagents and various electrophiles showcases the synthetic power of such building blocks. nih.gov
Q & A
Q. What are the recommended methods for synthesizing methyl (2Z)-3-chloroprop-2-enoate with high stereochemical purity?
The synthesis of α,β-unsaturated esters like this compound typically involves Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensations , which favor Z/E selectivity. For stereochemical control:
- Use bulky phosphonate reagents in HWE reactions to enhance Z-selectivity.
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize isomerization.
- Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can single-crystal X-ray diffraction be optimized for determining the molecular geometry of this compound?
Key steps include:
- Crystal growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to obtain high-quality crystals.
- Data collection : Employ MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Structure refinement : Use SHELXL for small-molecule refinement and ORTEP-3 for anisotropic displacement ellipsoid visualization .
- Validation : Check for data completeness (θ > 25°) and validate with PLATON or checkCIF to resolve bond-length discrepancies .
Example Crystallographic Parameters (from analogous compounds):
| Parameter | Value () |
|---|---|
| Space group | Triclinic, |
| 7.9174 Å, 8.8032 Å, 9.3585 Å | |
| 78.374°, 86.599°, 73.528° | |
| -factor | 0.048 (for similar structures) |
Q. What spectroscopic techniques are most effective for characterizing the Z-configuration in this compound?
- NMR Spectroscopy :
- NMR: Coupling constants () between vinyl protons (typically 10–12 Hz for Z-isomers).
- NMR: Chemical shifts of β-carbons (deshielded due to conjugation with the ester group).
- IR Spectroscopy : Stretching frequencies for C=C (~1630–1680 cm) and C=O (~1720 cm).
- Mass Spectrometry : Fragmentation patterns to confirm molecular weight and substituent positions .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in this compound crystals be systematically analyzed using graph set analysis?
Q. Example from Analogous Structures :
- In methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, ring motifs stabilize the crystal lattice via C–H···O bonds .
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Simulate transition states for nucleophilic attacks (e.g., Michael addition).
- Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Study solvent effects on reaction pathways .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) direct nucleophiles to the less hindered β-position.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the α-carbon.
- Experimental validation via Hammett plots or kinetic isotope effects .
Q. What strategies resolve discrepancies between experimental and theoretical bond lengths in this compound's crystal structure?
- Multi-Refinement : Compare results from SHELXL , JANA , or Olex2 to identify systematic errors.
- Twinned Data Analysis : Use SHELXD for deconvoluting overlapping reflections in low-symmetry space groups.
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models to refine anisotropic displacement parameters .
Q. How can this compound's bioactivity be assessed against resistant bacterial strains?
- Antimicrobial Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains.
- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.
- Synergy Testing : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess potentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
